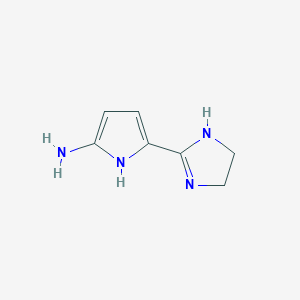
2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine is a compound that features a unique structure combining an imidazolidine ring with a pyrrole ring. This compound is part of the broader class of N-heterocyclic carbenes (NHCs), which are known for their strong σ-donating but poor π-accepting abilities. These properties make NHCs excellent ligands in coordination chemistry, particularly in the formation of stable metal complexes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine typically involves the reaction of imidazolidine derivatives with pyrrole derivatives under specific conditions. One common method includes the use of anhydrous dimethylformamide (DMF) as a solvent at elevated temperatures (around 80°C) for extended periods (up to 16 hours). The target compound is often obtained as a white solid with yields ranging from 69% to 80% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of more efficient catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions, particularly in the presence of halides and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions typically result in the formation of substituted imidazolidine or pyrrole derivatives .
科学的研究の応用
2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine has several scientific research applications, including:
作用機序
The mechanism by which 2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine exerts its effects involves its strong σ-donating ability, which allows it to form stable complexes with transition metals. These complexes can then participate in various catalytic processes, facilitating reactions that would otherwise be less efficient or not possible. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal centers to enhance their reactivity and stability .
類似化合物との比較
Similar Compounds
Imidazolidin-2-ylidene-based compounds: These include other NHCs with similar structures but different substituents on the imidazolidine ring.
Pyrrole-based compounds: Compounds that feature the pyrrole ring but lack the imidazolidine component.
Uniqueness
2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine is unique due to its combination of the imidazolidine and pyrrole rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective as a ligand in coordination chemistry, offering advantages over other NHCs and pyrrole-based compounds in terms of stability and reactivity .
特性
分子式 |
C7H10N4 |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
5-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrrol-2-amine |
InChI |
InChI=1S/C7H10N4/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,11H,3-4,8H2,(H,9,10) |
InChIキー |
DEJZEZXCUUUSQY-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)C2=CC=C(N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


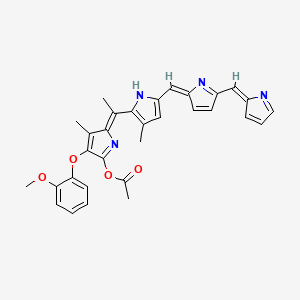

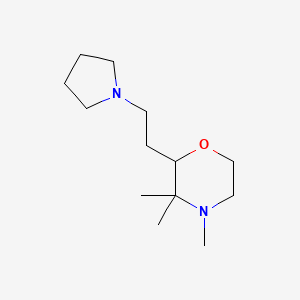
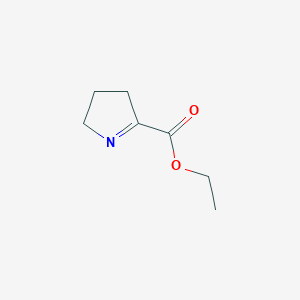
![2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)

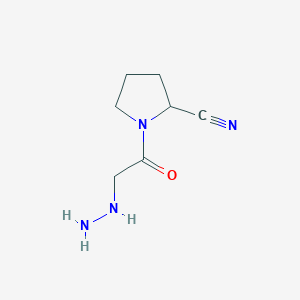
![2-(Bromomethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12877163.png)
![2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12877172.png)

![N-[(4-Butoxyphenyl)methyl]quinolin-8-amine](/img/structure/B12877184.png)
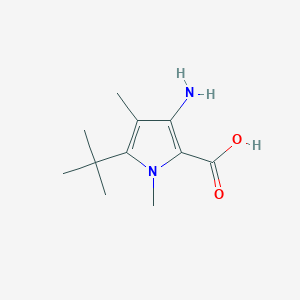
![2-(Aminomethyl)-5-ethylbenzo[d]oxazole](/img/structure/B12877192.png)

